molecular formula C37H46O10 B1199042 2-Deacetoxytaxinine J

2-Deacetoxytaxinine J

Cat. No.: B1199042
M. Wt: 650.8 g/mol
InChI Key: MIJTXBNFQDJTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deacetoxytaxinine J is a taxane diterpenoid compound derived from the bark of Taxus species. It is known for its significant anti-tumor and anti-leukemia potential, primarily through the inhibition of tumor cell proliferation and induction of apoptosis . This compound has garnered attention in the field of medicinal chemistry due to its promising therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deacetoxytaxinine J typically involves multi-step organic synthesis starting from simpler taxane derivatives. The process includes selective deacetylation and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature control, use of catalysts, and solvents, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the bark of Taxus species, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: 2-Deacetoxytaxinine J undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-Deacetoxytaxinine J involves the inhibition of microtubule dynamics, which is crucial for cell division. By binding to tubulin, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other taxane compounds, such as paclitaxel .

Comparison with Similar Compounds

  • 2-Deacetoxytaxinine E
  • 7-Deacetoxytaxinine J
  • Taxinine J
  • 7,2′-Didesacetoxyaustrospicatine
  • N-Methyltaxol C
  • 2-Deacetoxydecinnamoyl Taxinine J
  • Taxol
  • 7-Epi-Taxol
  • 7-Epi-10-Deacetoxytaxol
  • Cephalomannine
  • 7-Epi-Cephalomannine

Uniqueness: 2-Deacetoxytaxinine J stands out due to its specific deacetylation pattern, which imparts unique biological activities compared to other taxane derivatives. Its ability to inhibit tumor cell proliferation and induce apoptosis makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJTXBNFQDJTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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